Naphtho[1,2-b]thiophene, 9-methyl
Description
Contextual Significance of Naphthothiophene Scaffolds in Modern Chemical Research
Naphthothiophene scaffolds, the core structure of Naphtho[1,2-b]thiophene (B13749340), 9-methyl, are fused ring systems composed of a naphthalene (B1677914) and a thiophene (B33073) ring. ontosight.ai Thiophene, a five-membered sulfur-containing heterocycle, is considered a privileged pharmacophore in medicinal chemistry due to its diverse biological activities. nih.govrsc.org Its incorporation into larger polycyclic structures, such as in naphthothiophenes, often imparts unique electronic and photophysical properties. taylorandfrancis.comencyclopedia.pub These properties make naphthothiophene derivatives valuable in materials science, particularly in the development of organic electronics like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ontosight.airesearchgate.net The planar and π-conjugated nature of these scaffolds facilitates intermolecular interactions and charge transport, which are crucial for the performance of such devices. encyclopedia.pubresearchgate.net
Furthermore, the naphthalene component of the scaffold is also a versatile platform in medicinal chemistry, with numerous derivatives approved as therapeutics. nih.gov The fusion of these two important chemical moieties results in a scaffold with a broad potential for structural modifications and a wide range of applications.
Historical Overview of Research on Naphthothiophene Analogues
The study of thiophene and its derivatives dates back to the late 19th century, with its initial discovery as a contaminant in benzene. britannica.comslideshare.net Early synthetic methods for thiophenes, such as the Paal-Knorr and Gewald reactions, laid the groundwork for accessing a variety of substituted thiophenes, although these methods often required harsh conditions. nih.govtaylorandfrancis.com Research into fused thiophene systems, including naphthothiophenes, followed as chemists sought to explore the effects of extending the π-system and creating more complex heterocyclic structures.
Historically, the synthesis of naphthothiophene derivatives has been pursued for various applications, including the creation of dyes. electronicsandbooks.com Over time, the focus has expanded to encompass their potential in medicinal chemistry and materials science. ontosight.aiencyclopedia.pub The development of new synthetic methodologies, such as metal-catalyzed cross-coupling reactions, has significantly advanced the ability to create a diverse array of naphthothiophene analogues with specific functionalities. ontosight.ainih.gov
Current Research Landscape Pertaining to Naphtho[1,2-b]thiophene, 9-methyl and its Derivatives
Current research on this compound and its derivatives is multifaceted. In the realm of materials science, there is a continued interest in synthesizing and characterizing new naphthothiophene-based materials for organic electronics. researchgate.net The introduction of a methyl group, as in this compound, can influence the solubility, packing, and electronic properties of these materials. researchgate.net
In environmental science, methylated polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic counterparts like methylated naphthothiophenes are studied as markers for environmental processes and pollution. nih.govmdpi.comnih.gov The presence and distribution of such compounds in environmental samples can provide insights into their sources and transformation pathways.
From a synthetic chemistry perspective, research continues to focus on developing efficient and scalable methods for the preparation of specifically substituted naphthothiophenes. researchgate.net Studies on the reactivity of these systems, such as their behavior in substitution reactions, are crucial for accessing a wider range of derivatives with tailored properties. rsc.org For instance, research has shown that substitution reactions on the naphtho[1,2-b]thiophene core can be directed to specific positions depending on the existing substituents and reaction conditions. rsc.org
Structure
3D Structure
Properties
CAS No. |
94058-79-4 |
|---|---|
Molecular Formula |
C13H10S |
Molecular Weight |
198.29 g/mol |
IUPAC Name |
9-methylbenzo[g][1]benzothiole |
InChI |
InChI=1S/C13H10S/c1-9-3-2-4-10-5-6-11-7-8-14-13(11)12(9)10/h2-8H,1H3 |
InChI Key |
UPFBKAFPXSCNTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC3=C2SC=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Naphtho 1,2 B Thiophene, 9 Methyl and Its Analogues
Regioselective Synthesis Approaches to Naphthothiophene Systems
Regioselectivity is a critical aspect of synthesizing complex aromatic systems like naphthothiophenes, ensuring that functional groups are introduced at the desired positions. Several classical and modern organic reactions have been adapted and optimized for this purpose.
Annulation Reactions in Naphthothiophene Formation
Annulation, the process of building a new ring onto a pre-existing molecule, is a fundamental strategy for constructing the fused ring system of naphthothiophenes. scripps.edu This can involve the combination of two or more unsaturated molecules or different parts of the same molecule. scripps.edu
One approach involves a base-mediated annulation of 2-nitrobenzothiophenes with naphthols to create benzothieno[2,3-b]naphthofurans, a class of heteroacenes. researchgate.net By selecting naphthols with hydroxyl groups at different positions, chemists can synthesize distinct positional isomers. researchgate.net This method has been successfully applied to a range of substituted 2-nitrobenzothiophenes and naphthols. researchgate.net Another strategy utilizes transient aryne intermediates in on-the-complex annulation reactions, which can form multiple new carbon-carbon bonds in a single step. nih.gov
The Robinson annulation, a well-known method for forming six-membered rings, involves a Michael addition followed by an intramolecular aldol (B89426) condensation. libretexts.orgwikipedia.org While traditionally used for creating cyclohexenone rings, the principles of this reaction, combining conjugate addition with a cyclization step, are relevant to the construction of the carbocyclic ring of naphthothiophenes. libretexts.org
Cyclization Reactions for Naphtho[1,2-b]thiophene (B13749340) Ring Construction
Cyclization reactions, where a linear molecule is converted into a cyclic one, are central to forming the thiophene (B33073) ring of the naphthothiophene system. A variety of cyclization strategies have been developed, often involving electrophilic or photochemical steps.
One method involves the ring closure of bis(β-2-naphthylethyl) disulfide in the presence of iodine to yield 2,3-dihydronaphtho[1,2-b]thiophene, which can be further converted to naphtho[1,2-b]thiophene with an excess of iodine. researchgate.net Another key strategy is the photooxidative cyclization of arylthienylethylenes, which has been used to synthesize the naphtho[2,1-b]thiophene (B14763065) ring system. researchgate.net Electrophilic cyclization of o-alkynyl thioanisoles using agents like iodine, N-iodosuccinimide (NIS), or bromine is another effective approach to building the benzo[b]thiophene core, which is a substructure of naphthothiophene. nih.gov
Recent advancements include the development of tandem reactions, such as a vinylogous Michael addition/cyclization/tautomerization/elimination process, to synthesize diverse dibenzoheterocyclic compounds. researchgate.net Furthermore, intramolecular alkyne-carbonyl metathesis reactions of precursors prepared from 2,3-dibromothiophenes provide rapid access to various isomeric naphthothiophenes. nih.gov The cyclization is typically promoted by an acid like p-toluenesulfonic acid. nih.govacs.org
Table 1: Examples of Cyclization Reactions in Naphthothiophene Synthesis
| Starting Material | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| bis(β-2-naphthylethyl) disulfide | Iodine (excess) | Naphtho[1,2-b]thiophene | researchgate.net |
| α-(2-thienyl)-β-(phenyl)acrylic acids | Photocyclization | Naphtho[2,1-b]thiophene-4-carboxylic acids | researchgate.net |
| o-alkynyl thioanisoles | Electrophilic sulfur reagent | 2,3-disubstituted benzo[b]thiophenes | nih.gov |
| Substituted 2H-pyran-2-ones and 6,7-dihydro-5H-benzothiophene-4-one | Ring transformation | Substituted naphtho[b]thiophenes | researchgate.net |
Directed Metalation Strategies in Naphthothiophene Synthesis
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. wikipedia.orgchem-station.com This technique utilizes a directing metalation group (DMG), typically a Lewis basic moiety, to guide a strong base (like an alkyllithium) to deprotonate the aromatic ring at the position ortho to the DMG. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with various electrophiles. wikipedia.org
A specific application of this strategy for naphthothiophene synthesis involves the introduction of a methylsulfanyl group ortho to an amide function on an aryl carboxylic acid via directed metalation. researchgate.net Subsequent side-chain deprotonation and cyclization in a one-pot reaction yield a thioindoxyl, which can then be reduced to the corresponding benzo[b]thiophene or naphthothiophene. researchgate.net This method offers a short and efficient route to diversely substituted systems. researchgate.net The choice of the directing group is crucial and their relative strengths in guiding metalation have been extensively studied. baranlab.org
Transition-Metal Catalyzed Synthetic Routes for Naphthothiophene Derivatives
Transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of complex organic molecules, including naphthothiophenes. These methods often offer high efficiency, functional group tolerance, and the ability to form multiple bonds in a single operation.
Palladium-Catalyzed Annulative Coupling Reactions
Palladium-catalyzed reactions are some of the most versatile tools for synthetic organic chemists. nih.gov In the context of naphthothiophene synthesis, palladium catalysts are frequently used in cross-coupling reactions to assemble the necessary precursors for subsequent cyclization. nih.gov
One-pot sequential Suzuki/Sonogashira or Sonogashira/Suzuki coupling reactions starting from commercially available 2,3-dibromothiophenes are employed to create the precursors for naphthothiophenes. nih.govacs.org These reactions are followed by an intramolecular alkyne-carbonyl metathesis to afford the final naphthothiophene products. nih.govacs.org Another innovative approach is the palladium-catalyzed tandem direct arylation/Suzuki coupling, which provides a modular, three-step synthesis of new classes of substituted naphthothiophenes. acs.org The nature and position of substituents on the thiophene ring can influence the regioselectivity of the cross-coupling. acs.org
Furthermore, palladium-catalyzed coupling reactions can be performed on bromothiophene derivatives at the C-H bond adjacent to the sulfur atom, leaving the carbon-bromine bond intact for further transformations. researchgate.netnih.gov This allows for a stepwise and controlled construction of the desired molecular architecture.
Table 2: Palladium-Catalyzed Reactions for Naphthothiophene Synthesis
| Reaction Type | Starting Materials | Catalyst System | Key Transformation | Reference |
|---|---|---|---|---|
| One-pot Suzuki/Sonogashira | 2,3-dibromothiophene, boronic acid, alkyne | Pd(PPh₃)₂Cl₂/CuI | Formation of precursor for alkyne-carbonyl metathesis | nih.govacs.org |
| Tandem Direct Arylation/Suzuki Coupling | 3-bromothiophenes, 2-formyl substituted phenylboronic acids | Palladium catalyst | Modular synthesis of substituted naphthothiophenes | acs.org |
| C-H Arylation | Bromothiophene derivatives, aryl iodides | Pd complex with AgNO₃/KF | Coupling at the C-H bond adjacent to sulfur | researchgate.netnih.gov |
Other Catalytic Methods in Naphthothiophene Synthesis
While palladium catalysis is prominent, other catalytic systems are also employed in the synthesis of naphthothiophenes and related structures. For instance, the use of an iodine catalyst can facilitate the cyclization of certain precursors to form the benzo[b]thiophene core structure under mild, room temperature conditions. researchgate.net
The development of novel catalysts and catalytic systems is an ongoing area of research. For example, zinc-alumina and copper-alumina catalysts, synthesized by methods like solution combustion, have shown high activity in various organic transformations and could potentially be applied to steps in naphthothiophene synthesis. academie-sciences.fr The synthesis of catalysts via methods such as co-precipitation, impregnation, and sol-gel techniques allows for the creation of materials with tailored properties for specific reactions. mdpi.com
Multi-Step Synthesis Strategies for Functionalized Naphtho[1,2-b]thiophene Derivatives
The construction of the naphthothiophene skeleton often relies on multi-step sequences that build the fused ring system from simpler precursors. A common and powerful method for synthesizing naphthothiophene derivatives is the Bradsher reaction. chemrxiv.orgresearchgate.netchemrxiv.org This acid-catalyzed cyclodehydration of a suitable biaryl precursor is a cornerstone in the synthesis of various polycyclic aromatic compounds.
For the linear isomer, naphtho[2,3-b]thiophene (B1219671), an improved multi-gram synthesis of its 3-bromo derivative has been reported, which minimizes harsh redox reactions. chemrxiv.orgresearchgate.netchemrxiv.org The strategy involves a copper-catalyzed cross-coupling to prepare the Bradsher substrate in three steps from commercially available materials. chemrxiv.orgresearchgate.net Although this specific route focuses on the linear isomer, the principles can be adapted for the synthesis of angular isomers like Naphtho[1,2-b]thiophene.
A general synthetic approach to access the core structure might involve the following key transformations:
Formation of a Biaryl Linkage: Coupling of a naphthalene-based precursor with a thiophene-based precursor. For instance, a reaction between a substituted 1-naphthyl derivative and a thiophene carrying appropriate functional groups.
Cyclization: An intramolecular cyclization reaction to form the final thiophene-fused ring system. The Pummerer reaction or acid-catalyzed cyclizations are common methods.
One reported synthesis for the related Naphtho[2,3-b]thiophene scaffold involves the cyclization of an o-2-thenylbenzoic acid derivative to a ketone, which is then reduced and dehydrogenated. researchgate.net A more contemporary approach avoids the formation of hydroxy-naphthothiophenes by carefully choosing the oxidation state of the cyclization partner. chemrxiv.org
The table below outlines a representative multi-step synthesis for a functionalized naphthothiophene, illustrating the general sequence.
| Step | Reaction Type | Reactants | Reagents and Conditions | Product |
| 1 | Grignard Reaction | 2-Bromobenzaldehyde, Thiophene derivative | Mg, THF | Doubly-benzylic alcohol |
| 2 | Reduction | Doubly-benzylic alcohol | H₂/Pd or similar | Benzyl-thiophene derivative |
| 3 | Carboxylation | Benzyl-thiophene derivative | Grignard formation, then CO₂ | Substituted benzoic acid |
| 4 | Bradsher Cyclization | Substituted benzoic acid | PPA or BF₃·OEt₂ | Naphthothiophene core |
This table presents a generalized pathway; specific reagents and conditions vary depending on the target molecule and its substituents.
Biomimetic Synthesis Approaches for Naphthothiophene-Related Structures
Biomimetic synthesis seeks to emulate nature's strategies for constructing complex molecules. wikipedia.org This approach can offer advantages in efficiency and selectivity by mimicking enzymatic transformations. wikipedia.org While specific biomimetic routes to Naphtho[1,2-b]thiophene, 9-methyl are not extensively documented, research on related structures provides significant insights.
A notable example is the biomimetic synthesis of benzo[b]naphtho[1,2-d]thiophene (B1207054) (BNT) sulfoxides, which was inspired by the biodegradation of benzothiophene (B83047). nih.govresearchgate.net This practical synthesis of nonsymmetrical thiophene-fused aromatic systems highlights the potential of using biological pathways as a blueprint for laboratory synthesis. nih.gov The key step in this biomimetic approach is an oxidative dimerization of benzothiophene S-oxides, which mimics the microbial transformation of benzothiophene. researchgate.net This dimerization can be viewed as a [4+2] cycloaddition (Diels-Alder reaction) where one benzothiophene S-oxide acts as the diene and another as the dienophile. researchgate.net
The key features of this biomimetic approach are:
Inspiration from Nature: The synthetic design is based on observed biodegradation pathways of related sulfur-containing aromatic compounds. nih.gov
Mild Reaction Conditions: The dimerization of benzothiophene sulfoxides can be achieved under relatively mild conditions compared to traditional synthetic methods. researchgate.net
Novel Reactivity: It utilizes the thiophene S-oxide moiety to participate in Diels-Alder reactions, a reactivity that can be controlled by substituents on the aromatic rings. researchgate.net
This strategy of using an S-oxide to facilitate a key cyclization step represents a powerful biomimetic tool that could potentially be adapted for the synthesis of other complex naphthothiophene structures.
Novel Methodologies for Introducing Substituents on the Naphthothiophene Core
Once the core naphthothiophene scaffold is assembled, the introduction of substituents is crucial for tailoring its properties. Reports on the functionalization of naphthothiophenes are relatively sparse, but novel methods are emerging. chemrxiv.org
A significant advancement has been the functionalization of the more hindered and less acidic 3-position of the related naphtho[2,3-b]thiophene isomer. chemrxiv.orgchemrxiv.org This was achieved through a lithium-halogen exchange on 3-bromonaphtho[2,3-b]thiophene. chemrxiv.orgresearchgate.netchemrxiv.org A critical finding was that a specific order of addition during the lithiation step is necessary to prevent undesired rearrangement reactions. chemrxiv.orgchemrxiv.org
Following the successful lithiation, the resulting organolithium intermediate can be trapped with various electrophiles to introduce a range of functional groups. This has been demonstrated by the preparation of a versatile set of derivatives, including:
A boronic ester, which serves as a valuable handle for further cross-coupling reactions. chemrxiv.org
A naphthothiophene-containing chiral amine. chemrxiv.orgchemrxiv.org
The table below summarizes the functionalization of the 3-position of a naphthothiophene scaffold via this methodology.
| Step | Reaction Type | Starting Material | Reagents and Conditions | Product |
| 1 | Lithium-Halogen Exchange | 3-Bromonaphthothiophene | n-BuLi or t-BuLi, THF, -78 °C | 3-Lithionaphthothiophene |
| 2a | Borylation | 3-Lithionaphthothiophene | Isopropyl pinacol (B44631) borate | 3-(Naphthothienyl)boronic ester |
| 2b | Formylation | 3-Lithionaphthothiophene | DMF | 3-Formylnaphthothiophene |
| 2c | Reaction with Imines | 3-Lithionaphthothiophene | Chiral N-sulfinyl imine | Naphthothiophene-containing amine |
This table illustrates the versatility of the organolithium intermediate for introducing various substituents.
This methodology represents a significant step forward in the controlled functionalization of the naphthothiophene core, opening up avenues for creating a wide array of new derivatives with potentially useful electronic and photophysical properties.
Spectroscopic Characterization and Structural Elucidation Studies of Naphtho 1,2 B Thiophene, 9 Methyl
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. Through ¹H and ¹³C NMR, the chemical environment of each proton and carbon atom can be mapped, providing crucial information on the connectivity and electronic properties of the molecule.
For Naphtho[1,2-b]thiophene (B13749340), 9-methyl, specific experimental NMR data is not widely published. However, based on the analysis of related structures such as benzo[b]naphthothiophenes and the parent compound Naphtho[1,2-b]thiophene, a predictive analysis of the expected NMR spectra can be made. rsc.orgchemicalbook.com
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The aromatic region (typically δ 7.0-9.0 ppm) would contain a complex pattern of multiplets corresponding to the seven protons on the naphthothiophene core. rsc.org The exact chemical shifts and coupling constants would be determined by the electronic effects of the fused rings, the sulfur atom, and the position of each proton relative to the methyl substituent. The methyl group protons would appear as a sharp singlet in the upfield region, likely around δ 2.5 ppm, characteristic of a methyl group attached to an aromatic ring. rsc.org
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would reveal 13 distinct signals, one for each unique carbon atom in the molecule. The chemical shifts would differentiate between the quaternary carbons and the protonated (CH) carbons. The carbons of the aromatic rings are expected to resonate in the δ 120-140 ppm range, with the exact positions influenced by the heteroatom and the substitution pattern. rsc.orgmdpi.com The methyl carbon would produce a characteristic upfield signal, typically in the δ 20-25 ppm region. rsc.org
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for the unambiguous assignment of all proton and carbon signals, especially for distinguishing between the various isomeric possibilities of methyl-substituted naphthothiophenes. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Naphtho[1,2-b]thiophene, 9-methyl
| Atom Type | Predicted Chemical Shift (ppm) | Notes |
| Aromatic Protons | δ 7.0 – 9.0 | Complex multiplet patterns expected. rsc.org |
| Methyl Protons | ~ δ 2.5 | Sharp singlet. rsc.org |
| Aromatic Carbons | δ 120 – 140 | Shifts depend on position relative to sulfur and methyl group. mdpi.com |
| Methyl Carbon | δ 20 – 25 | Characteristic upfield signal. rsc.org |
Mass Spectrometry (MS) Analysis in Structural Confirmation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.
For this compound, the molecular formula is C₁₃H₁₀S. nist.gov The expected monoisotopic mass would be approximately 198.05 g/mol . In an electron ionization (EI) mass spectrum, the most prominent peak would be the molecular ion peak (M⁺) at m/z = 198.
The fragmentation pattern can be predicted by considering the structure and comparing it to the known fragmentation of the parent compound, Naphtho[1,2-b]thiophene (M.W. 184.26). nist.gov The mass spectrum of the parent compound is dominated by the molecular ion peak, indicating a stable aromatic system. nist.gov For the 9-methyl derivative, a significant fragmentation pathway would likely involve the loss of a hydrogen radical from the methyl group to form a stable benzyl-type cation ([M-H]⁺) at m/z = 197. Another possible fragmentation could be the loss of the entire methyl group ([M-CH₃]⁺) to give a peak at m/z = 183. Further fragmentation would likely involve the breakdown of the polycyclic ring system.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment | Notes |
| 198 | [C₁₃H₁₀S]⁺ | Molecular Ion (M⁺). nist.gov |
| 197 | [C₁₃H₉S]⁺ | Loss of a hydrogen radical ([M-H]⁺). |
| 183 | [C₁₂H₇S]⁺ | Loss of a methyl radical ([M-CH₃]⁺). |
| 152 | [C₁₂H₈]⁺ | Loss of sulfur from the [M-CH₃]⁺ fragment. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Key expected IR absorptions include:
Aromatic C-H Stretch: A series of weak to medium bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). vscht.cz
Aliphatic C-H Stretch: Medium to strong bands just below 3000 cm⁻¹ (typically 2975-2850 cm⁻¹) corresponding to the symmetric and asymmetric stretching of the methyl group. vscht.cz
Aromatic C=C Stretch: Several medium to weak bands in the 1620-1450 cm⁻¹ region, characteristic of the carbon-carbon stretching vibrations within the fused aromatic rings. vscht.cziosrjournals.org
C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds and the methyl C-H bonds would appear in the fingerprint region (below 1500 cm⁻¹). The pattern of the C-H out-of-plane bending bands (900-675 cm⁻¹) can sometimes provide information about the substitution pattern on the aromatic rings. iosrjournals.org
C-S Stretch: The carbon-sulfur stretching vibration is typically weak and appears in the 710-570 cm⁻¹ range. iosrjournals.org
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2975 - 2850 | C-H Stretch | Methyl (Aliphatic) |
| 1620 - 1450 | C=C Stretch | Aromatic Ring |
| 1470 - 1370 | C-H Bend | Methyl (Aliphatic) |
| 900 - 675 | C-H Bend | Aromatic (Out-of-plane) |
| 710 - 570 | C-S Stretch | Thiophene (B33073) Ring |
X-ray Crystallography Studies for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate data on bond lengths, bond angles, and intermolecular interactions.
To date, the single-crystal X-ray structure of this compound has not been reported in the literature. However, studies on related fused-ring thiophene systems, such as 6-(p-tolyl)benzo[b]naphtho[2,3-d]thiophene, have shown that the core fused-ring system is essentially planar. iucr.orgresearchgate.net It is therefore highly probable that the naphthothiophene core of the 9-methyl derivative is also nearly planar.
A crystallographic study would precisely define the bond lengths and angles within the thiophene and naphthalene (B1677914) rings, providing insight into the degree of aromaticity and ring strain. Furthermore, it would reveal how the molecules pack in the solid state, detailing any intermolecular interactions such as π–π stacking or C–H···π interactions, which are common in such polycyclic aromatic systems. iucr.org
Application of Advanced Spectroscopic Techniques in Naphthothiophene Research
The structural characterization of naphthothiophenes and their derivatives often requires more than basic 1D NMR and IR spectroscopy, particularly when dealing with complex isomeric mixtures or when subtle stereoelectronic effects are under investigation. Advanced spectroscopic techniques are crucial in these scenarios.
Two-dimensional (2D) NMR techniques are paramount for the unambiguous structural elucidation of complex heteroarenes. nih.gov
COSY (¹H-¹H Correlation Spectroscopy) establishes the connectivity between neighboring protons.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is invaluable for piecing together the molecular skeleton and assigning quaternary carbons.
These techniques have been successfully applied to differentiate and fully characterize various isomers of naphthodithiophenes and substituted naphthofurans, where the chemical shifts of protons and carbons can be very similar. mdpi.comnih.gov For this compound, these methods would be essential to definitively confirm the position of the methyl group and to assign every signal in the crowded aromatic regions of the NMR spectra.
Computational and Theoretical Investigations of Naphtho 1,2 B Thiophene, 9 Methyl Systems
Quantum Chemical Calculations on Electronic Structures (e.g., DFT Studies)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of polycyclic aromatic systems. For derivatives of naphthothiophene, these studies focus on the distribution of electrons within the molecule, which dictates its reactivity and photophysical properties.
Detailed research findings indicate that the electronic properties of π-conjugated organic molecules based on thiophene (B33073) can be effectively studied using quantum methods like DFT and its time-dependent extension (TD-DFT). researchgate.net Calculations typically determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's electronic excitation energy and chemical stability. For similar methoxy-substituted benzo[b]naphtho[2,1-d]thiophenes, these calculations help establish relationships between their chemical structure and optoelectronic properties. researchgate.net
Table 1: Illustrative Electronic Properties of Thiophene-Based Systems from DFT Calculations Note: This table presents typical data for related compounds to illustrate the outputs of DFT studies, not specific experimental values for Naphtho[1,2-b]thiophene (B13749340), 9-methyl.
| Compound Family | HOMO Energy (eV) | LUMO Energy (eV) | Electrochemical Band Gap (eV) | Source |
| Benzo[b]naphtho[2,1-d]thiophenes | - | - | - | researchgate.net |
| Cyanovinylene Polymer with Thiophene | - | - | 1.8 | researchgate.net |
| Naphthoquinone Derivatives | Variable | Variable | Variable | mdpi.com |
Molecular Docking and Simulation Studies of Ligand-Biomolecule Interactions
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as Naphtho[1,2-b]thiophene, 9-methyl, might bind to a macromolecular target, typically a protein or DNA. This method is crucial for identifying potential biological activity and understanding the mechanism of action at a molecular level.
Docking studies on structurally related compounds have shown significant promise. For instance, a series of sulphonamide derivatives bearing a naphthalene (B1677914) moiety were synthesized and docked into the colchicine-binding site of tubulin, a key protein in cell division. nih.gov The docking study indicated that the most potent compound fit well into the binding pocket, and its activity was rationalized by its interactions with the protein. nih.gov Similarly, docking of novel 9-(alkylthio)-acenaphtho[1,2-e]-1,2,4-triazine derivatives into the anti-apoptotic protein Bcl-2 revealed that these compounds may inhibit the protein via hydrogen bonds and hydrophobic interactions. nih.gov The study found a correlation between the calculated docking score and the experimentally observed cytotoxic activity. nih.gov
In another study, naphtho[1,2-b:8,7-b']dithiophene derivatives were identified as potential G-quadruplex DNA stabilizers through computational screening. mdpi.com The docking analysis highlighted that the planar, aromatic core of the naphthodithiophene scaffold was able to interact effectively with the quartets of the G-quadruplex structures. mdpi.com For this compound, a docking study would involve placing the molecule into the active site of a selected target protein and calculating a binding score. The results would reveal the most likely binding pose and identify key interactions, such as hydrophobic contacts from the naphthothiophene core and potential steric influences from the 9-methyl group, with specific amino acid residues.
Table 2: Examples of Molecular Docking Studies on Naphthalene and Thiophene-Containing Scaffolds
| Ligand Scaffold | Protein Target | Key Interacting Residues (Example) | Predicted Interaction Type | Source |
| Naphtho[2,1-b]furan derivatives | MurB enzyme | LEU104, VAL132, PHE328 | Hydrophobic, Hydrogen bonds | researchgate.net |
| Naphthalene-sulphonamides | Tubulin (Colchicine site) | Not specified | - | nih.gov |
| Naphtho[1,2-b:8,7-b']dithiophenes | G-quadruplex DNA | - | Stacking on G-quartets | mdpi.com |
| Acenaphthotriazine derivatives | Bcl-2 Protein | Not specified | H-bond, Hydrophobic | nih.gov |
Theoretical Predictions of Structure-Property Relationships through Computational Modeling
Computational modeling is a cornerstone of modern drug discovery and materials science, enabling the prediction of a molecule's properties based on its structure. This approach, which often falls under the umbrella of Quantitative Structure-Activity Relationships (QSAR) or Structure-Property Relationships (SPR), is vital for rationally designing new molecules with desired characteristics.
Theoretical investigations on related systems have successfully established such relationships. For instance, studies on naphtho- and anthraquinone (B42736) derivatives have used DFT to connect structural features to intramolecular interactions and electronic properties. mdpi.com In the field of optoelectronics, the relationship between the chemical structure of thiophene-based π-conjugated molecules and their photophysical, thermal, and electrochemical properties has been systematically investigated, guiding the development of materials for solar cells and LEDs. researchgate.net
For this compound, computational modeling could be used to predict how modifications to its structure would impact its properties. For example, adding electron-donating or electron-withdrawing groups at different positions on the aromatic rings would alter the HOMO and LUMO energy levels, thereby tuning its electronic and optical properties. researchgate.net Similarly, in a biological context, adding or modifying functional groups could change the molecule's binding affinity to a target protein, a relationship that can be modeled computationally before undertaking synthetic efforts. nih.gov These theoretical predictions allow for the in silico screening of many potential derivatives, saving significant time and resources.
Table 4: Hypothetical Structure-Property Relationship (SPR) for Naphtho[1,2-b]thiophene Derivatives This table illustrates how computational models might predict property changes based on structural modifications.
| Position of Substitution | Type of Substituent | Predicted Effect on HOMO/LUMO Gap | Predicted Effect on Biological Activity (e.g., Tubulin Inhibition) |
| C-2 | Electron-donating (e.g., -OCH₃) | Decrease | May increase or decrease depending on binding site |
| C-2 | Electron-withdrawing (e.g., -CF₃) | Increase | May increase or decrease depending on binding site |
| C-4 | Bulky group (e.g., -t-butyl) | Minor change | Likely decrease due to steric hindrance |
| C-7 | Polar group (e.g., -OH) | Minor change | May increase if H-bonding is favorable in the active site |
Research on Naphtho 1,2 B Thiophene, 9 Methyl Derivatives and Analogues
Synthesis and Functionalization of Substituted Naphtho[1,2-b]thiophenes
The synthesis of the specific isomer, Naphtho[1,2-b]thiophene (B13749340), 9-methyl, has been described as part of a comprehensive study detailing the synthesis of all eight possible monomethylnaphtho[1,2-b]thiophene isomers. capes.gov.br This allows for a systematic investigation of the impact of the methyl group's position on the properties of the naphthothiophene core. The general synthetic strategies towards the naphtho[1,2-b]thiophene scaffold often involve the construction of the thiophene (B33073) ring onto a pre-existing naphthalene (B1677914) system or the concurrent formation of both the naphthalene and thiophene rings.
One common approach involves the reaction of a suitable naphthalenic precursor with a sulfur-containing reagent. For instance, the cyclization of 2-(2-mercaptoethyl)naphthalene can yield the parent Naphtho[1,2-b]thiophene. ontosight.ai Modifications to the starting naphthalene can allow for the introduction of substituents like the methyl group at the 9-position. Another versatile method is the reaction of 1-naphthol (B170400) with phosphorus pentasulfide. ontosight.ai
Functionalization of the Naphtho[1,2-b]thiophene core, including its methyl derivatives, primarily involves electrophilic substitution reactions. Studies on the parent and simple alkyl-substituted Naphtho[1,2-b]thiophenes have shown that reactions such as acetylation, formylation, and bromination tend to occur at the available positions on the thiophene ring. rsc.org For instance, in 2- or 3-methylnaphtho[1,2-b]thiophen, these substitutions take place at the free position of the thiophene ring. rsc.org Nitration of these compounds can lead to a mixture of products, with substitution occurring on both the thiophene and the naphthalene rings. rsc.org The presence and position of the methyl group can influence the regioselectivity of these reactions due to its electronic and steric effects.
Table 1: Regioselectivity of Electrophilic Substitution on Methylnaphtho[1,2-b]thiophenes
| Derivative | Reagent | Major Product(s) | Reference |
|---|---|---|---|
| 2-Methylnaphtho[1,2-b]thiophen | Nitrating agent | 5-Nitro-derivative and 2-methyl-2-nitronaphtho[1,2-b]thiophen-3(2H)-one | rsc.org |
| 3-Methylnaphtho[1,2-b]thiophen | Nitrating agent | Mixture of 2- and 5-nitro-derivatives | rsc.org |
| 2,3-Dimethylnaphtho[1,2-b]thiophen | Bromine | 5-Bromo-derivative | rsc.org |
| 2,3-Dimethylnaphtho[1,2-b]thiophen | Acetyl chloride | 5-Acetyl-derivative | rsc.org |
Exploration of Fused Ring Systems Incorporating Naphthothiophene Moieties
The planar and electron-rich nature of the naphthothiophene system makes it an attractive building block for the construction of larger, more complex fused aromatic architectures. nih.govnih.gov These extended π-systems are of significant interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ontosight.airsc.org
Several synthetic strategies have been developed to fuse additional rings onto the naphthothiophene core. Palladium-catalyzed intramolecular C-H arylation is a powerful tool for creating new carbon-carbon bonds and has been successfully employed to construct fused thiophene ring systems. clockss.org This method allows for the cyclization of appropriately substituted thiophene derivatives to yield tricyclic and higher-order fused systems. clockss.org
Another approach involves the use of ortho-quinone methide intermediates, which can undergo inverse electron-demand Diels-Alder reactions with electron-rich dienophiles to generate fused-ring systems. rsc.org The regioselectivity of these cycloaddition reactions is governed by the electronic properties of the reacting partners. rsc.org Furthermore, aryne chemistry has been utilized for the one-step synthesis of substituted benzo[b]thiophenes, and this methodology can be extended to create more complex fused systems. rsc.org
Researchers have also successfully synthesized naphthodithiophene-fused porphyrins. nih.gov This was achieved through a Heck reaction-based cascade followed by a Scholl reaction, demonstrating the versatility of the naphthothiophene unit in creating highly conjugated and electronically diverse macromolecules. nih.gov The fusion of the naphthodithiophene system was found to significantly influence the photophysical properties of the resulting porphyrin. nih.gov
Stereochemical Aspects in the Synthesis and Reactivity of Naphthothiophene Derivatives
The introduction of stereocenters into naphthothiophene derivatives can lead to chiral molecules with potential applications in asymmetric catalysis and as chiral ligands. While specific studies on the stereochemistry of Naphtho[1,2-b]thiophene, 9-methyl are not widely reported, general principles of stereoselective synthesis and reactivity can be applied to this class of compounds.
The synthesis of enantiomerically pure or enriched naphthothiophene derivatives can be approached through several methods. One strategy is the use of chiral starting materials. For example, a chiral precursor containing a naphthalene or thiophene moiety can be elaborated into the final naphthothiophene structure, transferring the initial chirality.
Another approach is the use of chiral catalysts or reagents to induce stereoselectivity in a reaction involving the naphthothiophene core. For instance, the epoxidation of related naphthalenone systems has been studied for its stereoselectivity, with the outcome often depending on the directing influence of existing functional groups. libretexts.org Similar stereoselective transformations, such as asymmetric hydrogenation or dihydroxylation of a double bond within a precursor, could be envisioned for the synthesis of chiral naphthothiophene derivatives.
The reactivity of the resulting chiral naphthothiophene derivatives can also exhibit stereochemical preferences. The pre-existing stereocenters can direct the approach of reagents, leading to diastereoselective functionalization of the aromatic core or its substituents.
Development of Naphthothiophene-Based Protecting Groups in Organic Synthesis
In multi-step organic synthesis, the use of protecting groups to temporarily mask reactive functional groups is a crucial strategy. libretexts.orgorganic-chemistry.org An ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable under mild and specific conditions. researchgate.net
While the this compound moiety itself has not been extensively explored as a protecting group, the general properties of aromatic and sulfur-containing heterocycles suggest potential avenues for such applications. The stability of the naphthothiophene ring system could make it a robust protecting group for certain functionalities. ontosight.ai
For example, a hydroxyl or amino group could potentially be attached to the naphthothiophene core, with the entire unit acting as a bulky and stable protecting group. The cleavage of this group could be achieved by targeting the carbon-sulfur bonds of the thiophene ring, which can be susceptible to cleavage under specific reductive or oxidative conditions.
The concept of using sulfur-containing heterocycles in protecting group strategies is not without precedent. The development of various protecting groups for different functional groups is an active area of research, and the unique electronic and steric properties of the naphthothiophene scaffold could offer new possibilities for chemoselective protection and deprotection strategies in complex molecule synthesis. organic-chemistry.org
Advanced Research Applications of Naphtho 1,2 B Thiophene, 9 Methyl Scaffolds
Organic Electronic Materials Research
There is no available research data on the use of Naphtho[1,2-b]thiophene (B13749340), 9-methyl in the following areas:
Building Block Applications in Synthetic Chemistry
Modular Synthesis of Functionalized Heterocyclic Systems
The modular synthesis of functionalized heterocyclic systems based on the naphthothiophene scaffold is a significant area of research, enabling the creation of diverse molecular architectures for various applications. A key strategy involves the functionalization of a pre-existing naphthothiophene core. For instance, an improved, multigram synthesis of 3-bromonaphtho[2,3-b]thiophene has been developed, which utilizes a copper-catalyzed cross-coupling reaction to construct the Bradsher cyclization substrate. chemrxiv.org This method avoids harsh conditions and multiple oxidation state changes often required in traditional syntheses. chemrxiv.org The resulting 3-bromonaphthothiophene can be further functionalized through lithium-halogen exchange, allowing for the introduction of a variety of substituents and the creation of a library of derivatives, including chiral amines. chemrxiv.org
Another versatile approach is the use of cross-coupling reactions to build upon the heterocyclic framework. For example, the synthesis of 3,4-diarylthiophenes has been achieved through a sequence of C-H activation and Suzuki cross-coupling reactions. nih.gov This methodology allows for the controlled introduction of different aryl groups onto the thiophene (B33073) ring. Subsequent photocyclization of these diarylthiophenes leads to the formation of phenanthro[9,10-c]thiophenes. nih.gov The resulting products can be further modified, for instance, through bromination at specific positions, opening avenues for further functionalization and the development of complex polycyclic aromatic systems. nih.gov
The synthesis of naphtho[2′,3′:4,5]-thieno[3,2-] nih.govbenzothiophen and its methyl homologues has been accomplished through Friedel–Crafts condensation of thieno[3,2-b] nih.govbenzothiophen with various benzoyl chlorides, followed by Elbs pyrolysis of the resulting ketones. rsc.org This method demonstrates the construction of extended, fused-ring systems containing the naphthothiophene motif.
Furthermore, substitution reactions on the naphtho[1,2-b]thiophene core itself provide another avenue for modular synthesis. Acetylation, formylation, and bromination of 2- or 3-methylnaphtho[1,2-b]thiophen occur at the available position on the thiophene ring. rsc.org In the case of 2,3-dimethylnaphtho[1,2-b]thiophen, substitution takes place at the 5-position. rsc.org These reactions highlight the regioselectivity of electrophilic substitution on the naphthothiophene scaffold, which is crucial for the planned synthesis of specific isomers.
Environmental and Biodegradation Research Involving Naphthothiophenes
Microbial Degradation Pathways of Naphthothiophene Isomers
The microbial degradation of naphthothiophene isomers, such as naphtho[2,1-b]thiophene (B14763065) and naphtho[2,3-b]thiophene (B1219671), has been investigated using naphthalene-degrading Pseudomonas strains. nih.gov The degradability of these compounds is highly dependent on their isomeric structure. For instance, naphtho[2,3-b]thiophene has been found to be more resistant to biodegradation than its [2,1-b] isomer. nih.govnih.gov
Certain bacterial strains, like Pseudomonas strain W1, have demonstrated the ability to utilize naphtho[2,1-b]thiophene as a sole carbon source for growth. nih.govnih.gov In a controlled study, this strain was capable of degrading over 84% of the initial amount of naphtho[2,1-b]thiophene after seven days of incubation. nih.gov The degradation pathway for 1- and 2-methylnaphthalene (B46627) by Pseudomonas putida CSV86 has been well-elucidated and involves two main routes: a "carbon source pathway" and a "detoxification pathway". nih.gov In the carbon source pathway, the unsubstituted aromatic ring is hydroxylated, leading to intermediates that are channeled into the central carbon metabolism. nih.gov The detoxification pathway involves the hydroxylation of the methyl group, forming products like 1-naphthoic acid which are not further utilized by the bacterium. nih.gov
The initial steps in the aerobic microbial degradation of aromatic hydrocarbons are typically catalyzed by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring. frontiersin.org This leads to the formation of cis-dihydrodiols, which are then further metabolized.
Cometabolism Studies with Related Hydrocarbons
Cometabolism, the process in which a microorganism degrades a compound that it cannot use as a source of energy or nutrients, plays a crucial role in the breakdown of more complex naphthothiophenes. For several Pseudomonas strains, the presence of a growth-supporting substrate like 1-methylnaphthalene (B46632) (1-MN) is essential for the metabolism of certain naphthothiophene isomers. nih.govnih.gov
The cometabolism of 1-methylnaphtho[2,1-b]thiophene in the presence of 1-MN by strain W1 has also been studied. nih.gov This process yielded a significant amount of a hydroxylated and carboxylated metabolite. nih.govnih.gov The position of the methyl group on the naphthothiophene molecule can influence the efficiency of degradation, with some substitutions hindering further metabolic breakdown even during cometabolism. nih.govnih.gov
Identification and Characterization of Microbial Metabolites
The analysis of culture extracts from biodegradation studies has led to the identification and characterization of several key microbial metabolites of naphthothiophenes. During the degradation of naphtho[2,1-b]thiophene by Pseudomonas strain W1, two primary metabolites were isolated and identified using nuclear magnetic resonance spectroscopy as 4-hydroxybenzothiophene-5-carboxylic acid and 5-hydroxybenzothiophene-4-carboxylic acid. nih.gov
In the cometabolism of 1-methylnaphtho[2,1-b]thiophene with 1-MN by the same strain, approximately 70% of the parent compound was recovered as 4-hydroxy-3-methylbenzothiophene-5-carboxylic acid. nih.govnih.gov The cometabolism of naphtho[2,3-b]thiophene yielded two different products which were tentatively identified as 5-hydroxybenzothiophene-6-carboxylic acid and 6-hydroxybenzothiophene-5-carboxylic acid. nih.gov
In some instances, the microbial transformation of benzo[b]thiophenes can lead to the formation of larger, more complex molecules. Studies with three Pseudomonas isolates showed the formation of benzo[b]naphtho[1,2-d]thiophene (B1207054) from benzo[b]thiophene. capes.gov.br This high-molecular-weight metabolite was also produced when a mixed culture of petroleum-degrading microbes was incubated with crude oil supplemented with benzo[b]thiophene. capes.gov.br The formation of these compounds is thought to occur through an abiotic condensation of microbially produced sulfoxide (B87167) intermediates. capes.gov.br
Future Research Directions and Emerging Trends for Naphtho 1,2 B Thiophene, 9 Methyl
Integration with Advanced Synthetic Methodologies
The synthesis of complex heterocyclic systems like Naphtho[1,2-b]thiophene (B13749340), 9-methyl has traditionally relied on multi-step classical methods. However, the future of its synthesis and functionalization lies in the adoption of more sophisticated and efficient techniques that offer greater precision, scalability, and reduced environmental impact.
C–H Activation and Direct Arylation: A significant trend is the move away from traditional cross-coupling reactions, which require pre-functionalization of starting materials, towards direct C–H activation or arylation. nih.govnih.govmdpi.com This atom-economical approach allows for the direct formation of carbon-carbon bonds on the naphthothiophene core. Future research will likely focus on developing selective catalysts, potentially based on palladium or silver, that can functionalize specific positions on the Naphtho[1,2-b]thiophene, 9-methyl molecule. nih.govnih.gov This would enable the streamlined construction of a library of derivatives with tailored electronic properties.
Flow Chemistry: The implementation of continuous flow chemistry presents a paradigm shift for the synthesis of organic compounds. researchgate.net This technology offers enhanced control over reaction parameters, improved safety for hazardous reactions, and seamless scalability from laboratory to industrial production. lianhe-aigen.comnih.gov Applying flow chemistry to the synthesis of this compound could lead to higher yields, reduced reaction times, and minimized waste, making the process more efficient and commercially viable. researchgate.net
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling unique chemical transformations under mild conditions. nih.gov Future investigations could explore photocatalytic pathways for the synthesis or modification of the naphthothiophene scaffold. rsc.org This could involve novel cyclization strategies or the introduction of functional groups, driven by light-absorbing catalysts, thereby avoiding harsh reagents and high temperatures. acs.orgmdpi.com
Table 1: Comparison of Synthetic Methodologies for Naphthothiophene Derivatives
| Methodology | Advantages | Potential Future Application for this compound |
|---|---|---|
| Classical Synthesis | Well-established routes | Baseline for comparison |
| C-H Activation | High atom economy, fewer synthetic steps, reduced waste mdpi.com | Selective functionalization at various positions to tune properties |
| Flow Chemistry | Enhanced safety, scalability, process control, and efficiency lianhe-aigen.comnih.gov | Large-scale, on-demand production for material applications |
| Photocatalysis | Mild reaction conditions, unique reactivity, energy-efficient nih.govacs.org | Green synthesis pathways and novel functionalization reactions |
Novel Applications in Interdisciplinary Fields
The unique photophysical and electronic properties inherent to the Naphtho[1,2-b]thiophene core suggest that the 9-methyl derivative could be a valuable component in a range of interdisciplinary applications, extending beyond traditional organic chemistry.
Materials Science and Organic Electronics: Thiophene-based fused-ring systems are foundational components of organic semiconductors. researchgate.netnbinno.com Naphthodithiophenes, close structural relatives, are utilized in organic field-effect transistors (OFETs) and organic solar cells (OSCs). researchgate.netresearchgate.net Future research is expected to investigate the potential of this compound as a building block for new organic electronic materials. The methyl group can subtly modify molecular packing and solubility, which are critical parameters for device performance. Its utility as a rigid, π-conjugated core could be exploited in the design of novel organic light-emitting diodes (OLEDs) and sensors. nbinno.com
Medicinal Chemistry and Chemical Biology: The thiophene (B33073) ring is a recognized pharmacophore present in numerous FDA-approved drugs. nih.gov Polycyclic thiophene derivatives are being explored for various biological activities, including antimicrobial and anticancer properties. researchgate.netimpactfactor.org A promising future direction is the synthesis and biological screening of derivatives of this compound. Its planar structure allows for potential intercalation with DNA or interaction with protein active sites, making it a scaffold of interest for developing new therapeutic agents.
Bioimaging and Sensing: The inherent fluorescence of some larger π-conjugated thiophene systems opens the door to applications in bioimaging. nih.gov Research could focus on modifying the this compound structure to enhance its quantum yield and tune its emission wavelength. Such fluorescent probes could be used for cellular imaging or as components in chemical sensors designed to detect specific analytes.
Green Chemistry Approaches in Naphthothiophene Synthesis
The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce environmental impact. Future synthesis of this compound will undoubtedly be influenced by this trend.
Energy-Efficient Reactions: A key focus will be on reducing the energy consumption of synthetic processes. bohrium.com This can be achieved through the use of microwave irradiation or ultrasonication, which can often accelerate reaction rates and improve yields under milder conditions than conventional heating. dntb.gov.ua The development of catalytic systems that operate at lower temperatures is also a critical area of research.
Sustainable Solvents and Catalysts: The search for alternatives to volatile and toxic organic solvents is a cornerstone of green chemistry. Future synthetic routes may employ water, ionic liquids, or solvent-free "grindstone" chemistry conditions. researchgate.netijcmas.com Furthermore, the development of heterogeneous or recyclable catalysts can significantly reduce waste and the environmental burden associated with catalyst disposal. rsc.org
Atom Economy and One-Pot Reactions: Methodologies that maximize the incorporation of all starting material atoms into the final product are highly desirable. Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, exemplify this principle. researchgate.netrsc.org Designing a one-pot, multicomponent synthesis for the this compound scaffold would represent a significant advancement in efficiency and sustainability.
Theoretical Predictions Guiding Experimental Design
Computational chemistry has become an indispensable tool in modern chemical research, providing insights that can accelerate discovery and rationalize experimental observations.
Predicting Reactivity and Selectivity: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure of this compound. These models can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of regioselective synthetic functionalization strategies. nih.gov This predictive power can save significant experimental time and resources by focusing on the most promising reaction pathways.
Designing Materials with Targeted Properties: For applications in organic electronics, computational modeling can predict key material properties like the HOMO/LUMO energy levels, bandgap, and charge transport characteristics. mdpi.com This allows for the in silico design of novel derivatives of this compound with optimized electronic properties for specific devices before committing to their synthesis.
Elucidating Structure-Activity Relationships: In the context of medicinal chemistry, computational methods like Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking can predict the biological activity of new derivatives. nih.govresearchgate.net By modeling the interaction between this compound analogues and biological targets, researchers can prioritize the synthesis of compounds with the highest predicted potency and selectivity, streamlining the drug discovery process. nih.gov
Table 2: Role of Theoretical Predictions in Future Research
| Computational Method | Application Area | Predicted Parameters & Insights |
|---|---|---|
| Density Functional Theory (DFT) | Synthetic Chemistry | Electron density, reaction barriers, site reactivity, spectroscopic properties nih.gov |
| Molecular Modeling | Materials Science | HOMO/LUMO levels, bandgap, molecular packing, charge mobility mdpi.com |
| QSAR & Molecular Docking | Medicinal Chemistry | Binding affinity, biological activity, ADMET properties nih.govresearchgate.net |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for naphtho[1,2-b]thiophene derivatives, and how is regiochemical control achieved?
- Methodological Answer : Naphtho[1,2-b]thiophene derivatives are synthesized via photocyclization of styrylthiophenes. For example, (E,E)-3-styrylthiophene undergoes UV-induced cyclization to form the naphtho[1,2-b]thiophene backbone. Regiochemical control is confirmed using NMR coupling constants (e.g., J = 5.4 Hz for C(4)-C(2) fusion) and validated via DFT calculations . Competing pathways (e.g., naphtho[1,2-c]thiophene formation) are suppressed by optimizing reaction conditions (e.g., solvent polarity, irradiation wavelength) .
Q. How are systemic toxicological effects of naphtho[1,2-b]thiophene derivatives assessed in mammalian models?
- Methodological Answer : Toxicity studies follow standardized protocols, including inhalation, oral, and dermal exposure routes in rodents. Key endpoints include hepatic/renal function (serum ALT, creatinine), hematological parameters (WBC counts), and histopathology. Strain-specific metabolic differences (e.g., Wistar vs. F344 rats) are addressed using microsomal assays to quantify sulfoxide/sulfone metabolites. Pre-treatment with enzyme inducers (e.g., Aroclor 1254) clarifies metabolic activation pathways .
Q. What spectroscopic techniques are critical for characterizing naphtho[1,2-b]thiophene derivatives?
- Methodological Answer : UV-vis spectroscopy identifies π→π* transitions (e.g., λmax ≈ 350 nm for photocyclized products). NMR (¹H/¹³C) resolves regiochemistry: coupling constants (e.g., J = 5.4 Hz vs. 2.7 Hz) distinguish fused ring systems. Mass spectrometry (EI) confirms molecular ions (e.g., m/z 234.32 for C16H10S) . X-ray crystallography provides definitive structural validation .
Q. What environmental monitoring strategies detect naphtho[1,2-b]thiophene isomers in complex matrices?
- Methodological Answer : Reverse-phase liquid chromatography (RPLC) coupled with low-temperature phosphorescence (LTP) enables isomer-specific detection at parts-per-billion levels. Line-narrowing spectroscopy resolves co-eluting PAHs in marine sediments. Priority isomers (e.g., benzo[b]naphtho[1,2-b]thiophene) are flagged using EPA/NOAA protocols .
Advanced Research Questions
Q. How do computational methods (DFT/TDDFT) elucidate photocyclization mechanisms in naphtho[1,2-b]thiophene synthesis?
- Methodological Answer : TDDFT simulations map vertical electronic transitions (e.g., S0→S1 at 344.1 nm) to identify reactive excited states. Natural transition orbital (NTO) analysis reveals charge-transfer pathways (e.g., C(4)-C(2) bond formation). Geometry optimization of conical intersections predicts stereochemical outcomes (e.g., Z-conformation intermediates) .
Q. What experimental and computational approaches resolve contradictory genotoxicity data for naphtho[1,2-b]thiophene derivatives?
- Methodological Answer : Discrepancies in Salmonella mutagenicity assays (e.g., TA98 vs. TA100 strains) are addressed using pre-incubation protocols with liver S9 fractions. Computational QSAR models correlate sulfone metabolites with electrophilicity indices (e.g., LUMO energies). Strain-specific CYP450 activity (e.g., Wistar rat microsomes) is quantified via LC-MS .
Q. How do structural modifications (e.g., methyl substitution) alter electronic properties in naphtho[1,2-b]thiophene-based semiconductors?
- Methodological Answer : Cyclic voltammetry measures HOMO/LUMO levels (e.g., E1/2 = 0.06 V vs. Ag/Ag+). Methyl groups enhance hole mobility (e.g., 2 cm²/V·s in DNTT) by planarizing the π-system. Grazing-incidence XRD correlates alkyl side chains with crystallinity and charge transport .
Q. What analytical challenges arise in distinguishing naphtho[1,2-b]thiophene isomers in environmental samples?
- Methodological Answer : Isomeric overlap in GC-MS is resolved using retention indices and isotopic labeling. Shpol’skii matrix spectroscopy at 4.2 K isolates phosphorescence lifetimes (τ ≈ 1–10 ms) for benzo[b]naphtho[2,1-d]thiophene vs. [2,3-d]thiophene isomers. Multivariate analysis (PCA) deconvolutes co-eluting PAHs in petroleum spills .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
